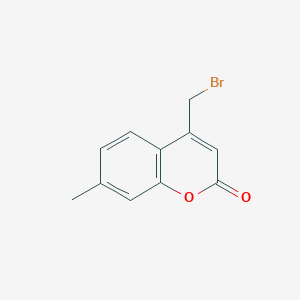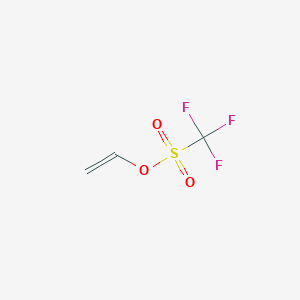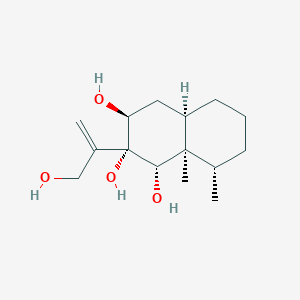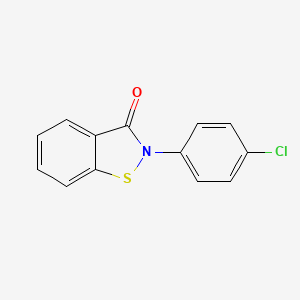![molecular formula C19H30N8O9 B1252236 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1252236.png)
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is a nucleoside antibiotic produced by the bacterium Streptoverticillium rimofaciens. It is known for its strong antifungal properties, particularly against powdery mildew, a common plant disease. This compound has low toxicity to mammals and fishes, making it a promising candidate for agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is primarily produced through fermentation processes involving Streptoverticillium rimofaciens. The production can be enhanced by optimizing the fermentation medium and conditions. For instance, supplementing the medium with cytosine has been shown to increase the yield of a cytosine-substituted analogue of mildiomycin .
Industrial Production Methods: Industrial production of mildiomycin involves large-scale fermentation processes. High-yielding mutants of Streptoverticillium rimofaciens can be screened using cost-effective methods such as the agar plug method . This method allows for rapid and efficient identification of strains with enhanced productivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its bioactivity and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of mildiomycin include cytosine for substitution reactions and various oxidizing and reducing agents for structural modifications .
Major Products: The major products formed from these reactions include cytosine-substituted analogues of mildiomycin, which have shown improved bioactivity against powdery mildew .
Applications De Recherche Scientifique
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid has a wide range of scientific research applications:
Mécanisme D'action
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid exerts its effects by selectively inhibiting protein synthesis. It blocks the peptidyl-transferase center on the larger ribosomal subunit, preventing the formation of peptide bonds during translation. This inhibition is observed in both intact cells and cell-free systems . This compound is less active in inhibiting RNA or DNA synthesis, making it a specific inhibitor of protein synthesis .
Comparaison Avec Des Composés Similaires
- Blasticidin S
- Gougerotin
- Anthelmycin
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid’s unique structural features and low toxicity make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H30N8O9 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13+,19?/m0/s1 |
Clé InChI |
QKJJCZYFXJCKRX-QZVUKKBVSA-N |
SMILES isomérique |
C1=C[C@@H](O[C@H]([C@H]1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
SMILES canonique |
C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Synonymes |
mildiomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)










